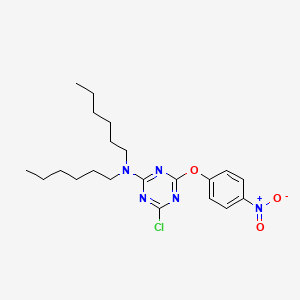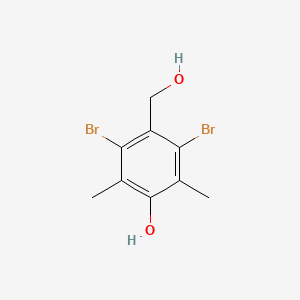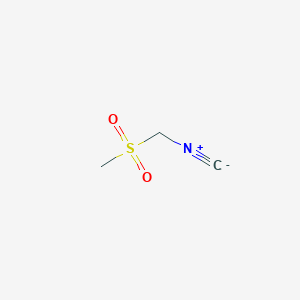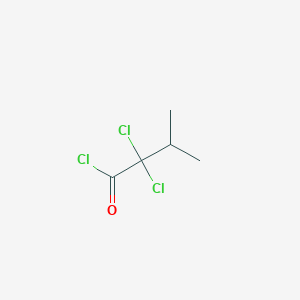
2,2-Dichloro-3-methylbutanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-3-methylbutanoyl chloride is an organic compound belonging to the class of acyl halides. Acyl halides are derivatives of carboxylic acids where the hydroxyl group is replaced by a halide group. This compound is characterized by its chemical formula C5H8Cl2O and is known for its reactivity and utility in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-3-methylbutanoyl chloride typically involves the chlorination of 3-methylbutanoic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction proceeds as follows: [ \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{COOH} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{CH}_2\text{C}(\text{CH}_3)\text{COCl} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride is preferred due to its ability to produce gaseous by-products (SO2 and HCl), which can be easily removed from the reaction mixture.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dichloro-3-methylbutanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and water to form corresponding amides, esters, and carboxylic acids.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-methylbutanoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia (NH3), ethanol (C2H5OH), and water (H2O) are commonly used.
Hydrolysis: Typically carried out under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether.
Major Products Formed:
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Alcohols: Formed from reduction.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-3-methylbutanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Acts as a reagent in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-3-methylbutanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles by forming a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the acylated product. The molecular targets include nucleophilic sites on biomolecules, such as amino groups in proteins and hydroxyl groups in carbohydrates.
Vergleich Mit ähnlichen Verbindungen
2-Methylbutanoyl Chloride: Similar structure but lacks the dichloro substitution.
3-Methylbutanoyl Chloride: Similar structure but with different positioning of the methyl group.
2,2-Dichloropropanoyl Chloride: Similar in having two chlorine atoms but with a shorter carbon chain.
Uniqueness: 2,2-Dichloro-3-methylbutanoyl chloride is unique due to the presence of two chlorine atoms on the same carbon, which enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
2,2-dichloro-3-methylbutanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl3O/c1-3(2)5(7,8)4(6)9/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAPDAVFCSWYSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555179 |
Source


|
| Record name | 2,2-Dichloro-3-methylbutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117951-75-4 |
Source


|
| Record name | 2,2-Dichloro-3-methylbutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Copper, [4-(methoxycarbonyl)phenyl]-](/img/structure/B14293989.png)

![2,5-Dimethyl-4-[(3-methylphenyl)methyl]pyridine](/img/structure/B14294005.png)
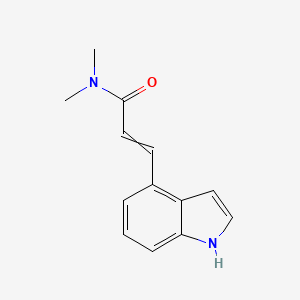
![1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14294012.png)

![Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]-](/img/structure/B14294032.png)

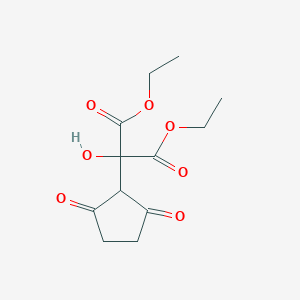
![2-[(14-Bromotetradecyl)oxy]oxane](/img/structure/B14294040.png)
